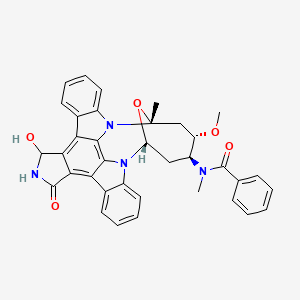

(R)-3-Hydroxy Midostaurin

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S,3R,4R,6R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33?,35+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSBPGIGIUFJRA-YMZPHHGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179237-49-1 | |

| Record name | CGP-52421 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179237491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-52421 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9B1PJ9MWX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-3-Hydroxy Midostaurin: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Hydroxy Midostaurin, also known by its code CGP52421, is a major and pharmacologically active metabolite of Midostaurin, a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-3-Hydroxy Midostaurin. Due to the absence of a publicly available detailed chemical synthesis protocol, this document focuses on its biological synthesis pathway and summarizes its known physicochemical and biological properties. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Midostaurin is a potent inhibitor of multiple kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR).[1] Its clinical efficacy is, in part, attributed to its active metabolites. Among these, (R)-3-Hydroxy Midostaurin is a significant circulating metabolite formed primarily through the action of the hepatic cytochrome P450 3A4 (CYP3A4) enzyme.[1] Understanding the synthesis and characteristics of this metabolite is crucial for a complete comprehension of Midostaurin's pharmacokinetic and pharmacodynamic profile.

Synthesis of (R)-3-Hydroxy Midostaurin

Metabolic Synthesis

(R)-3-Hydroxy Midostaurin is generated in vivo via mono-hydroxylation of the parent drug, Midostaurin. This biotransformation is catalyzed by the CYP3A4 enzyme system in the liver.

Experimental Protocol: In Vitro Metabolic Synthesis (Conceptual)

The following is a conceptual protocol for the in vitro generation of (R)-3-Hydroxy Midostaurin for analytical and characterization purposes, based on its known metabolic pathway.

Objective: To produce (R)-3-Hydroxy Midostaurin from Midostaurin using a human liver microsome system.

Materials:

-

Midostaurin

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for quenching and extraction

-

Incubator/shaker at 37°C

-

Centrifuge

-

Analytical instrumentation for purification and characterization (e.g., HPLC, LC-MS)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), Midostaurin (at a specified concentration, e.g., 1-10 µM), and human liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined period (e.g., 30-60 minutes).

-

Quenching of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed to precipitate the microsomal proteins.

-

Extraction: Collect the supernatant containing Midostaurin and its metabolites.

-

Analysis and Purification: Analyze the supernatant using LC-MS to confirm the formation of (R)-3-Hydroxy Midostaurin. The metabolite can then be purified using preparative HPLC.

Characterization of (R)-3-Hydroxy Midostaurin

The characterization of (R)-3-Hydroxy Midostaurin is essential for confirming its identity and purity. Below is a summary of its known properties.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₅H₃₀N₄O₅ | PubChem |

| Molecular Weight | 586.64 g/mol | PubChem |

| CAS Number | 155848-20-7 | MedChemExpress |

| Appearance | Solid | CymitQuimica |

| Purity | >98% (as commercially available) | CymitQuimica |

Spectroscopic Data

Detailed public spectroscopic data (¹H-NMR, ¹³C-NMR, IR) for (R)-3-Hydroxy Midostaurin is not available. Characterization would typically involve the following analyses:

-

¹H-NMR and ¹³C-NMR: To elucidate the chemical structure and confirm the position of the hydroxyl group.

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups, including the hydroxyl group.

Biological Activity

(R)-3-Hydroxy Midostaurin is a potent kinase inhibitor, exhibiting activity comparable to its parent compound.

| Target/Assay | IC₅₀ / GI₅₀ (nM) | Source |

| FLT3-ITD and D835Y mutants (IC₅₀) | 200-400 | MedChemExpress |

| Tel-PDGFRβ expressing BaF3 cells (GI₅₀) | 63 | MedChemExpress |

| KIT D816V expressing BaF3 cells (GI₅₀) | 320 | MedChemExpress |

| FLT3-ITD expressing BaF3 cells (GI₅₀) | 650 | MedChemExpress |

Note: GI₅₀ values are for an epimeric mixture of (R)- and (S)-3-Hydroxy Midostaurin.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Midostaurin and its metabolites, and a conceptual workflow for the synthesis and analysis of (R)-3-Hydroxy Midostaurin.

Caption: Signaling pathways inhibited by (R)-3-Hydroxy Midostaurin.

Caption: Conceptual workflow for the synthesis and analysis of (R)-3-Hydroxy Midostaurin.

Conclusion

(R)-3-Hydroxy Midostaurin is a key metabolite of Midostaurin with significant biological activity. While a detailed chemical synthesis protocol is not publicly documented, its generation through in vitro metabolic systems provides a viable route for obtaining the compound for research purposes. The characterization data summarized herein, along with the understanding of its role in inhibiting critical signaling pathways, underscores its importance in the overall therapeutic effect of Midostaurin. Further research into the chemical synthesis and detailed spectroscopic characterization of (R)-3-Hydroxy Midostaurin would be highly beneficial to the scientific community.

References

mechanism of action of (R)-3-Hydroxy Midostaurin

An In-Depth Technical Guide to the Mechanism of Action of (R)-3-Hydroxy Midostaurin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Hydroxy Midostaurin, also known as (R)-CGP52421, is a major active metabolite of the multi-kinase inhibitor midostaurin (PKC412), formed primarily by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme. As a potent kinase inhibitor itself, (R)-3-Hydroxy Midostaurin plays a significant role in the overall therapeutic effect of its parent compound, particularly in the context of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the , detailing its molecular targets, downstream signaling pathways, and associated experimental methodologies.

Core Mechanism of Action: Multi-Kinase Inhibition

(R)-3-Hydroxy Midostaurin exerts its anti-neoplastic effects by targeting multiple receptor tyrosine kinases (RTKs) and serine/threonine kinases involved in crucial cellular processes such as proliferation, survival, and differentiation. Its primary mechanism involves competitive inhibition at the ATP-binding site of these kinases, thereby blocking their catalytic activity and downstream signaling.

Primary Molecular Targets

The principal targets of (R)-3-Hydroxy Midostaurin include, but are not limited to:

-

FMS-like Tyrosine Kinase 3 (FLT3): A key target in AML, where activating mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y), lead to constitutive kinase activity and uncontrolled cell proliferation. (R)-3-Hydroxy Midostaurin effectively inhibits both wild-type and mutated forms of FLT3.[1]

-

KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT): Mutations in KIT, such as the D816V substitution, are drivers in systemic mastocytosis. (R)-3-Hydroxy Midostaurin demonstrates inhibitory activity against these mutant forms.

-

Platelet-Derived Growth Factor Receptor (PDGFR): Inhibition of PDGFR contributes to the anti-proliferative effects of the compound.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By targeting VEGFR, (R)-3-Hydroxy Midostaurin may contribute to the inhibition of angiogenesis, a critical process for tumor growth.

-

Protein Kinase C (PKC): As a derivative of staurosporine, it retains inhibitory activity against members of the PKC family.

Quantitative Data

The inhibitory potency of (R)-3-Hydroxy Midostaurin and its related mixtures has been quantified through various in vitro assays. The following tables summarize the available data.

Table 1: In Vitro Inhibitory Activity of (R)-3-Hydroxy Midostaurin

| Target/Assay | IC50 Value | Notes |

| FLT3-ITD Mutant | 200-400 nM | [1] |

| FLT3-D835Y Mutant | 200-400 nM | [1] |

| Wild-Type FLT3 | Low Micromolar | [1] |

| FLT3 Autophosphorylation | ~132 nM | In culture medium.[2] |

| FLT3 Autophosphorylation | 9.8 µM | In plasma.[2] |

Table 2: Proliferation Inhibition of an Epimeric Mixture of (R)- and (S)-3-Hydroxy Midostaurin

| Cell Line | Target Pathway | GI50 Value |

| BaF3-Tel-PDGFRβ | PDGFRβ | 63 nM |

| BaF3-KIT D816V | KIT | 320 nM |

| BaF3-FLT3-ITD | FLT3 | 650 nM |

Data for the epimeric mixture provides insight into the combined activity of the metabolites.[1]

Signaling Pathways

Inhibition of FLT3 by (R)-3-Hydroxy Midostaurin leads to the downregulation of several key downstream signaling cascades that are critical for the survival and proliferation of leukemic cells.

Caption: FLT3 Signaling Inhibition by (R)-3-Hydroxy Midostaurin.

PI3K/AKT/mTOR Pathway

Constitutively active FLT3 phosphorylates and activates Phosphoinositide 3-kinase (PI3K), which in turn activates AKT. AKT is a central node in signaling for cell survival, proliferation, and metabolism, partly through the activation of the mammalian target of rapamycin (mTOR). By inhibiting FLT3, (R)-3-Hydroxy Midostaurin prevents the activation of this pro-survival pathway.

RAS/MEK/ERK (MAPK) Pathway

The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical downstream effector of FLT3 signaling that regulates cell proliferation and differentiation. (R)-3-Hydroxy Midostaurin's inhibition of FLT3 blocks the activation of this pathway.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT5, is strongly activated by FLT3-ITD mutations. STAT5 activation promotes the transcription of genes involved in cell survival and proliferation. Inhibition of FLT3 by (R)-3-Hydroxy Midostaurin leads to a reduction in STAT5 phosphorylation and its downstream transcriptional activity.[3]

Experimental Protocols

The characterization of (R)-3-Hydroxy Midostaurin's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Caption: Workflow for an In Vitro Kinase Assay.

Methodology:

-

Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare serial dilutions of (R)-3-Hydroxy Midostaurin in the kinase buffer.

-

Reaction Setup: In a 384-well plate, add the diluted inhibitor, recombinant FLT3 enzyme, and a suitable peptide substrate.

-

Kinase Reaction: Initiate the reaction by adding ATP at a concentration near the Kₘ for the enzyme. Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Cell Culture: Culture FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).

-

Compound Treatment: Treat the cells with various concentrations of (R)-3-Hydroxy Midostaurin for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the GI₅₀ or IC₅₀ value.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of key proteins in the signaling pathways downstream of FLT3.

Caption: Western Blotting Experimental Workflow.

Methodology:

-

Cell Treatment and Lysis: Treat FLT3-mutated AML cells with (R)-3-Hydroxy Midostaurin for a defined period. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of FLT3, STAT5, AKT, and ERK.

-

Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Densitometry can be used to quantify the changes in protein phosphorylation levels relative to the total protein and loading controls.

Conclusion

(R)-3-Hydroxy Midostaurin is a pharmacologically active metabolite of midostaurin that functions as a multi-kinase inhibitor. Its primary mechanism of action involves the direct inhibition of FLT3 and other kinases, leading to the suppression of critical downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and JAK/STAT. This inhibition ultimately results in decreased proliferation and increased apoptosis of cancer cells, particularly in the context of FLT3-mutated AML. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other similar targeted therapies.

References

In Vitro Evaluation of (R)-3-Hydroxy Midostaurin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of (R)-3-Hydroxy Midostaurin, a major active metabolite of the multi-kinase inhibitor Midostaurin. This document details its biochemical and cellular activities, experimental protocols for its assessment, and its interaction with key signaling pathways.

Introduction

(R)-3-Hydroxy Midostaurin, also known as (R)-CGP52421, is a significant metabolite of Midostaurin formed primarily by the hepatic enzyme CYP3A4.[1][2] Midostaurin is a therapeutic agent approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis.[3][4] Like its parent compound, (R)-3-Hydroxy Midostaurin is a potent kinase inhibitor and its activity likely contributes to the overall clinical efficacy of Midostaurin.[3] This guide focuses on the in vitro methodologies used to characterize the activity of the (R)-enantiomer.

Quantitative Data on In Vitro Activity

The inhibitory activity of (R)-3-Hydroxy Midostaurin has been quantified against several key kinases and in cellular models. The following tables summarize the available data.

Table 1: Biochemical Inhibitory Activity of (R)-3-Hydroxy Midostaurin and Related Compounds

| Target Kinase | Compound | IC50 (nM) | Assay Type |

| FLT3-ITD | (R)-3-Hydroxy Midostaurin | 200-400 | Radiometric |

| FLT3-D835Y | (R)-3-Hydroxy Midostaurin | 200-400 | Radiometric |

| FLT3 (Wild-Type) | (R)-3-Hydroxy Midostaurin | Low micromolar | Radiometric |

| SYK | Midostaurin (parent compound) | 20.8 | Purified Enzyme Assay |

Data for (R)-3-Hydroxy Midostaurin is primarily from radiometric transphosphorylation assays as described in Manley PW, et al. Biochemistry. 2018.[1][3] SYK IC50 for Midostaurin is included for context as a known target.[5]

Table 2: Cellular Antiproliferative Activity of Midostaurin Metabolites

| Cell Line | Expressed Kinase | Compound | GI50 (nM) |

| BaF3 | Tel-PDGFRβ | Epimeric Mixture | 63 |

| BaF3 | KIT D816V | Epimeric Mixture | 320 |

| BaF3 | FLT3-ITD | Epimeric Mixture* | 650 |

*Epimeric Mixture refers to a mix of (R)-3-Hydroxy Midostaurin and (S)-3-Hydroxy Midostaurin.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro evaluation of kinase inhibitors. The following are representative protocols for key assays.

In Vitro Biochemical Kinase Assay (Radiometric)

This protocol is adapted from established radiometric transphosphorylation assays used for Midostaurin and its metabolites.[3][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)-3-Hydroxy Midostaurin against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., FLT3-ITD)

-

(R)-3-Hydroxy Midostaurin

-

Peptide substrate (e.g., FAStide-E for FLT3)[6]

-

[γ-³²P]ATP

-

Kinase reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM Na₃VO₄)[6]

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of (R)-3-Hydroxy Midostaurin in DMSO and then in kinase reaction buffer.

-

In a 96-well plate, add the diluted compound or vehicle control (DMSO).

-

Add the recombinant kinase to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³²P]ATP.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cell Viability Assay (Luminescent)

This protocol utilizes a commercially available luminescent assay to measure cell viability.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of (R)-3-Hydroxy Midostaurin in a specific cell line.

Materials:

-

AML cell line expressing the target kinase (e.g., MV4-11 for FLT3-ITD)

-

(R)-3-Hydroxy Midostaurin

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed the cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Prepare serial dilutions of (R)-3-Hydroxy Midostaurin in the cell culture medium.

-

Add the diluted compound or vehicle control to the wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle control and plot cell viability against the log concentration of the compound to determine the GI50 value.

Western Blot Analysis of FLT3 Phosphorylation

This protocol is for assessing the inhibition of target phosphorylation in a cellular context.

Objective: To determine the effect of (R)-3-Hydroxy Midostaurin on the phosphorylation of FLT3 and its downstream signaling proteins.

Materials:

-

FLT3-mutated AML cell line (e.g., MV4-11)

-

(R)-3-Hydroxy Midostaurin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat the cells with varying concentrations of (R)-3-Hydroxy Midostaurin for a specified time (e.g., 2-4 hours).

-

Harvest and lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

FLT3-ITD Signaling Pathway

(R)-3-Hydroxy Midostaurin, like its parent compound, inhibits the constitutively active FLT3-ITD receptor, which is a key driver in certain types of AML. This inhibition blocks downstream signaling cascades that promote cell proliferation and survival. The primary pathways affected are the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[7][8][9]

Caption: FLT3-ITD signaling and its inhibition by (R)-3-Hydroxy Midostaurin.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram illustrates the general workflow for determining the IC50 of a kinase inhibitor.

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Logical Relationship of In Vitro Evaluation Steps

The in vitro evaluation of a kinase inhibitor follows a logical progression from biochemical assays to cellular assays to confirm on-target activity.

Caption: Logical flow of in vitro evaluation for a kinase inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Protein Kinase Inhibitor Midostaurin Improves Functional Neurological Recovery and Attenuates Inflammatory Changes Following Traumatic Cervical Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Unraveling the Targets of (R)-3-Hydroxy Midostaurin: A Technical Guide to Identification and Validation

For Immediate Release

This technical guide provides an in-depth exploration of the target identification and validation of (R)-3-Hydroxy Midostaurin, a major active metabolite of the multi-kinase inhibitor Midostaurin. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key data and methodologies to facilitate a comprehensive understanding of the compound's mechanism of action and to guide further research.

Introduction

Midostaurin is a cornerstone in the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its clinical efficacy is attributed to its ability to inhibit multiple protein kinases. Upon administration, Midostaurin is metabolized into several active compounds, including (R)-3-Hydroxy Midostaurin (a stereoisomer of CGP52421). Understanding the target profile of this key metabolite is crucial for a complete picture of Midostaurin's therapeutic effects and potential off-target activities. This guide outlines the identified targets of (R)-3-Hydroxy Midostaurin and details the experimental approaches for its target identification and validation.

Target Profile of (R)-3-Hydroxy Midostaurin

(R)-3-Hydroxy Midostaurin, like its parent compound, is a multi-kinase inhibitor. Its primary targets include mutant forms of FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene, receptor tyrosine kinase (KIT). It also demonstrates activity against other kinases implicated in oncogenic signaling.

Quantitative Kinase Inhibition Profile

The following table summarizes the in vitro kinase inhibition data for the epimeric mixture of 3-Hydroxy Midostaurin (CGP52421), which includes the (R)-isomer. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

| Kinase Target | IC50 (nM) | Reference |

| FLT3 (Wild-Type) | Low Micromolar | [1] |

| FLT3-ITD (Internal Tandem Duplication) | 200-400 | [1] |

| FLT3-D835Y (Tyrosine Kinase Domain Mutant) | 200-400 | [1] |

| KIT D816V | Potent Inhibition | [2][3] |

| IGF1R | Potent Inhibition | [2] |

| LYN | Potent Inhibition | [2] |

| PDPK1 | Potent Inhibition | [2] |

| RET | Potent Inhibition | [2] |

| SYK | Potent Inhibition | [2] |

| TRKA | Potent Inhibition | [2] |

| VEGFR2 | Potent Inhibition | [2] |

Cellular Activity Profile

The anti-proliferative activity of the epimeric mixture of 3-Hydroxy Midostaurin has been evaluated in various cell lines, with the following GI50 values (concentration for 50% growth inhibition) reported:

| Cell Line | Driving Oncogene | GI50 (nM) | Reference |

| BaF3-Tel-PDGFRβ | Tel-PDGFRβ Fusion | 63 | [1] |

| BaF3-KIT D816V | KIT D816V Mutant | 320 | [1] |

| BaF3-FLT3-ITD | FLT3-ITD Mutant | 650 | [1] |

Signaling Pathways Targeted by (R)-3-Hydroxy Midostaurin

The primary targets of (R)-3-Hydroxy Midostaurin are key nodes in signaling pathways that drive cell proliferation, survival, and differentiation. The following diagrams illustrate the canonical signaling cascades of its major targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Pharmacokinetics of (R)-3-Hydroxy Midostaurin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Hydroxy Midostaurin, also known as CGP52421, is a major and pharmacologically active metabolite of Midostaurin (PKC412), a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Formed primarily through the action of the cytochrome P450 3A4 (CYP3A4) enzyme, this metabolite plays a significant role in the overall clinical profile of the parent drug.[3][4] Understanding its pharmacokinetic profile in preclinical models is crucial for a comprehensive assessment of Midostaurin's efficacy and safety. This technical guide summarizes the available information on the pharmacokinetics of (R)-3-Hydroxy Midostaurin in preclinical models, alongside relevant human data for context.

Despite a comprehensive review of publicly available literature, specific quantitative pharmacokinetic parameters for (R)-3-Hydroxy Midostaurin in preclinical animal models (e.g., rat, mouse, dog) remain largely undisclosed. The available data primarily focuses on the clinical pharmacokinetics in humans following the administration of the parent drug, Midostaurin. This document will present the available human data and general preclinical findings related to Midostaurin and its metabolites, highlighting the existing data gaps in dedicated preclinical studies of (R)-3-Hydroxy Midostaurin.

Metabolism and Formation

The metabolic pathway leading to the formation of (R)-3-Hydroxy Midostaurin is a critical aspect of Midostaurin's disposition.

Caption: Metabolic conversion of Midostaurin to its major active metabolites.

Pharmacokinetic Parameters

Human Pharmacokinetic Parameters of Midostaurin and its Metabolites

The following table summarizes the key pharmacokinetic parameters observed in healthy human volunteers after a single oral administration of [14C] Midostaurin (50 mg).[1] It is important to note that these parameters for the metabolites reflect their formation from the parent drug and not their pharmacokinetics after direct administration.

| Parameter | Midostaurin | (R)-3-Hydroxy Midostaurin (CGP52421) | CGP62221 |

| Tmax (h) | ~1-3 | - | - |

| t½ (h) | 20.3 | 495 | 33.4 |

| % of Total Circulating Radioactivity (AUC) | 22% | 32.7% | 27.7% |

| Plasma Protein Binding | >99.8% | >99.8% | >99.8% |

Data presented as mean values. Tmax for metabolites is not independently determined as they are formed in vivo.[1][5]

The exceptionally long half-life of (R)-3-Hydroxy Midostaurin in humans suggests that it accumulates significantly upon repeated dosing of Midostaurin.[6]

Experimental Protocols

While specific preclinical protocols for (R)-3-Hydroxy Midostaurin are not available, a general workflow for conducting such studies is outlined below. This serves as a guide for researchers in the field.

General Workflow for Preclinical Pharmacokinetic Studies

Caption: A typical workflow for a preclinical pharmacokinetic study.

Bioanalytical Method

The quantification of (R)-3-Hydroxy Midostaurin in biological matrices is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Key aspects of this methodology include:

-

Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering substances from plasma or tissue homogenates.

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) to separate the analyte from other components.

-

Mass Spectrometric Detection: Triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection.

In Vitro Activity

(R)-3-Hydroxy Midostaurin is not an inert metabolite and exhibits significant biological activity. In vitro studies have shown that it is a potent inhibitor of various kinases, including FLT3.[4][7] The epimeric mixture of (R)- and (S)-3-Hydroxy Midostaurin has been shown to inhibit the proliferation of various cell lines, including those expressing FLT3-ITD.[7]

Preclinical Disposition

While quantitative pharmacokinetic data is scarce, some qualitative information on the disposition of Midostaurin and its metabolites in preclinical species is available.

-

Absorption and Metabolism: In vivo data from rat studies with the parent drug, Midostaurin, indicate high absorption (>90%) and extensive metabolism (>90%), classifying it as a Biopharmaceutics Drug Disposition Classification System (BDDCS) class II drug.[1]

-

Distribution: Tissue distribution studies in animals have shown that Midostaurin and/or its metabolites can cross the blood-brain barrier.[8]

-

Excretion: In humans, the primary route of elimination for Midostaurin and its metabolites is through fecal excretion, with renal elimination being a minor pathway.[1]

Conclusion

(R)-3-Hydroxy Midostaurin (CGP52421) is a major, long-lived, and biologically active metabolite of Midostaurin. While its pharmacokinetic profile in humans is well-characterized, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data from preclinical animal models. This data gap limits a direct comparison of the metabolite's behavior across species and underscores the need for further research in this area. The information provided in this guide, including the human pharmacokinetic data and general preclinical methodologies, serves as a foundational resource for scientists and researchers involved in the development of kinase inhibitors and the study of drug metabolism. A deeper understanding of the preclinical pharmacokinetics of (R)-3-Hydroxy Midostaurin will be instrumental in further refining the clinical application of Midostaurin and in the development of next-generation kinase inhibitors.

References

- 1. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

(R)-3-Hydroxy Midostaurin: A Primary Metabolite of Midostaurin with Unique Pharmacological Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin, a multi-targeted kinase inhibitor, is a critical therapeutic agent for specific hematological malignancies, including FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its clinical efficacy is not solely attributed to the parent drug but also to its major metabolites, which exhibit distinct pharmacokinetic and pharmacodynamic profiles. This technical guide focuses on (R)-3-Hydroxy Midostaurin, also known as CGP52421, a primary and pharmacologically active metabolite of Midostaurin. Understanding the metabolic fate and biological activity of this key metabolite is paramount for optimizing therapeutic strategies and developing next-generation kinase inhibitors.

Metabolism of Midostaurin to (R)-3-Hydroxy Midostaurin

Midostaurin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This process leads to the formation of two major active metabolites: (R)-3-Hydroxy Midostaurin (CGP52421) and O-demethylated Midostaurin (CGP62221).[1][2] The formation of (R)-3-Hydroxy Midostaurin occurs via hydroxylation at the 7-position of the midostaurin molecule.[1][2] CGP52421 exists as a mixture of two epimers.[1]

dot

Caption: Metabolic pathway of Midostaurin.

Pharmacokinetic Profile

A crucial aspect of (R)-3-Hydroxy Midostaurin is its distinct pharmacokinetic profile compared to the parent drug and the other major metabolite, CGP62221. Following oral administration of Midostaurin, (R)-3-Hydroxy Midostaurin exhibits a significantly longer elimination half-life.[4][5] This prolonged presence in the circulation suggests a potential for sustained biological activity.[2]

Table 1: Pharmacokinetic Parameters of Midostaurin and its Major Metabolites

| Compound | Elimination Half-life (t½) | Major Circulating Component in Plasma (%) |

| Midostaurin | ~21 hours[4] | 22%[5][6] |

| (R)-3-Hydroxy Midostaurin (CGP52421) | ~482 hours[4] | 32.7%[5][6] |

| O-demethylated Midostaurin (CGP62221) | ~32 hours[4] | 27.7%[5][6] |

Pharmacological Activity and Signaling Pathways

Midostaurin and its metabolites are potent inhibitors of multiple protein kinases involved in oncogenic signaling.[1][4] However, (R)-3-Hydroxy Midostaurin displays a unique activity profile. While it is a less potent inhibitor of cancer cell proliferation compared to Midostaurin and CGP62221, it retains significant activity in inhibiting IgE-dependent histamine release from mast cells and basophils.[7][8] This differential activity has important clinical implications, potentially explaining the improvement in mediator-related symptoms in patients with systemic mastocytosis even in the absence of a significant reduction in mast cell burden.[7]

The primary molecular targets of Midostaurin and its metabolites include FLT3, KIT, protein kinase C alpha (PKCα), VEGFR2, and PDGFR.[1][4] The inhibition of these kinases disrupts downstream signaling pathways crucial for cell survival, proliferation, and differentiation.

dot

Caption: Simplified signaling pathways affected by Midostaurin and its metabolites.

Table 2: Comparative Inhibitory Activity (IC50 values)

| Compound | FLT3 (mutant) | PKCα | Cancer Cell Proliferation | IgE-dependent Histamine Release |

| Midostaurin | 10-36 nM[2] | Comparable to CGP62221[1] | IC50 50-250 nM (HMC-1 cells)[8] | IC50 <1 µM[8] |

| (R)-3-Hydroxy Midostaurin (CGP52421) | 584 nM[2] | 2-4 times less potent than Midostaurin[1] | Weak inhibitor[7][8] | IC50 <1 µM[8] |

| O-demethylated Midostaurin (CGP62221) | 26 nM[2] | Comparable to Midostaurin[1] | IC50 50-250 nM (HMC-1 cells)[8] | IC50 <1 µM[8] |

Experimental Protocols

Quantification of (R)-3-Hydroxy Midostaurin in Biological Matrices

The accurate quantification of (R)-3-Hydroxy Midostaurin in plasma or serum is essential for pharmacokinetic studies and therapeutic drug monitoring. The standard method for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][9][10]

1. Sample Preparation:

-

Protein Precipitation: Plasma or serum samples are treated with a protein precipitating agent, typically methanol or acetonitrile, containing a deuterated internal standard (e.g., Midostaurin-d5).[9][11]

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: The supernatant is injected into a liquid chromatography system. A C18 reverse-phase column is commonly used to separate (R)-3-Hydroxy Midostaurin from other plasma components. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile with 0.1% formic acid) and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) is employed.[11]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed in the selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for (R)-3-Hydroxy Midostaurin and the internal standard are monitored.

dot

Caption: Workflow for quantification of (R)-3-Hydroxy Midostaurin.

Conclusion

(R)-3-Hydroxy Midostaurin is a clinically significant metabolite of Midostaurin with a unique pharmacokinetic and pharmacodynamic profile. Its prolonged half-life and distinct pattern of kinase inhibition contribute to the overall therapeutic effect of Midostaurin. Specifically, its ability to inhibit IgE-mediated histamine release while being a weak inhibitor of mast cell proliferation highlights the complexity of Midostaurin's mechanism of action and provides a rationale for its observed clinical benefits in systemic mastocytosis. Further research into the specific roles of Midostaurin's metabolites will be crucial for the development of more targeted and effective therapies for hematological malignancies.

References

- 1. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation into CYP3A4-mediated drug-drug interactions on midostaurin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis and Conformation of (R)-3-Hydroxy Midostaurin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Hydroxy Midostaurin, also known as (R)-CGP52421, is a major active metabolite of the multi-kinase inhibitor Midostaurin.[1][2] Formed in the liver via the CYP3A4 enzyme, this metabolite plays a significant role in the overall pharmacological profile of the parent drug, which is approved for the treatment of acute myeloid leukemia (AML) with FLT3 mutations and advanced systemic mastocytosis.[1][3] This technical guide provides a comprehensive overview of the available structural and conformational information for (R)-3-Hydroxy Midostaurin, including its known biological activities and the signaling pathways it modulates. Due to the limited public availability of detailed crystallographic or NMR structural data, this guide also outlines generalized experimental protocols for the structural elucidation of indolocarbazole alkaloids, providing a framework for further research.

Introduction to (R)-3-Hydroxy Midostaurin

Midostaurin, a derivative of the natural product staurosporine, is a potent inhibitor of multiple protein kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR).[4][5] Its clinical efficacy is, in part, attributed to its active metabolites. (R)-3-Hydroxy Midostaurin is one of the two epimers of the metabolite CGP52421.[4][6] While it demonstrates equipotent FLT3 inhibition compared to its parent compound, its activity against other targets, such as KIT, and its effects on cell proliferation can differ, highlighting the importance of understanding its specific structural and conformational properties.[1][7]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of (R)-3-Hydroxy Midostaurin is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C35H30N4O5 | [8] |

| Molecular Weight | 586.6 g/mol | [8] |

| Synonyms | (R)-CGP52421, 7-Hydroxy-PKC412 | [3][8] |

| CAS Number | 155848-20-7 | [3] |

| Bioactivity | Potent kinase inhibitor | [3] |

Quantitative Biological Activity

The inhibitory activity of (R)-3-Hydroxy Midostaurin and its epimeric mixture has been characterized against various kinases and cell lines. The available data is summarized in Table 2.

| Target/Cell Line | Inhibitor | Activity Metric | Value | Reference |

| FLT3-ITD mutant | (R)-3-Hydroxy Midostaurin | IC50 | 200-400 nM | [3] |

| FLT3 D835Y mutant | (R)-3-Hydroxy Midostaurin | IC50 | 200-400 nM | [3] |

| Wild-type FLT3 | (R)-3-Hydroxy Midostaurin | IC50 | Low micromolar | [3] |

| Tel-PDGFRβ BaF3 cells | Epimeric mixture of CGP52421 | GI50 | 63 nM | [3] |

| KIT D816V BaF3 cells | Epimeric mixture of CGP52421 | GI50 | 320 nM | [3] |

| FLT3-ITD BaF3 cells | Epimeric mixture of CGP52421 | GI50 | 650 nM | [3] |

Signaling Pathways

Midostaurin and its metabolites exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and differentiation. The primary mechanism involves the competitive inhibition of ATP binding to the kinase domain of receptor tyrosine kinases.[4]

References

- 1. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 6. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cgp-52421 | C35H30N4O5 | CID 137552093 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-3-Hydroxy Midostaurin: A Technical Guide to Binding Affinity and Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinase inhibition spectrum of (R)-3-Hydroxy Midostaurin, a major active metabolite of the multi-targeted kinase inhibitor Midostaurin. This document details quantitative inhibition data, experimental methodologies for its determination, and the relevant signaling pathways affected.

Introduction

Midostaurin is a potent, orally available, multi-targeted kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] Following administration, Midostaurin is metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: CGP62221 and (R)-3-Hydroxy Midostaurin (also known as (R)-CGP52421).[2] These metabolites contribute significantly to the overall therapeutic effect of the parent drug. This guide focuses specifically on the (R)-epimer of 3-Hydroxy Midostaurin, providing detailed insights into its interaction with the human kinome.

Kinase Inhibition Spectrum and Binding Affinity

The inhibitory activity of (R)-3-Hydroxy Midostaurin has been characterized against a panel of kinases, revealing a broad spectrum of activity with potent inhibition of several key oncogenic drivers.

Quantitative Kinase Inhibition Data

The following table summarizes the available quantitative data on the kinase inhibition profile of (R)-3-Hydroxy Midostaurin. The data is primarily presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

| Kinase Target | Mutant | IC50 (nM) | Reference |

| FLT3 | ITD | 200-400 | [3] |

| FLT3 | D835Y | 200-400 | [3] |

| FLT3 | Wild-Type | Low Micromolar | [3] |

| SYK | 20.8 | [4] |

Cellular Proliferation Inhibition

The inhibitory effect of a mixture of the epimers (R)- and (S)-3-Hydroxy Midostaurin on the proliferation of various cell lines has also been assessed, with data presented as GI50 values (concentration for 50% growth inhibition).

| Cell Line | Expressed Kinase | GI50 (nM) | Reference |

| BaF3 | Tel-PDGFRβ | 63 | [3] |

| BaF3 | KIT D816V | 320 | [3] |

| BaF3 | FLT3-ITD | 650 | [3] |

Experimental Protocols

The determination of kinase inhibition and binding affinity involves a variety of established biochemical and cellular assays. Below are detailed methodologies for key experiments relevant to the characterization of (R)-3-Hydroxy Midostaurin.

Radiometric Kinase Assay for IC50 Determination

This biochemical assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive method for quantifying kinase activity and inhibition.

Principle: The assay quantifies the incorporation of 32P from [γ-32P]ATP into a specific peptide or protein substrate by the target kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.

Detailed Protocol:

-

Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT). To this buffer, add the purified recombinant kinase enzyme and its specific substrate (e.g., a synthetic peptide).

-

Compound Dilution: Prepare serial dilutions of (R)-3-Hydroxy Midostaurin in the kinase buffer. A final DMSO concentration should be kept constant across all wells and should not exceed 1%.

-

Pre-incubation: Add a fixed volume of the diluted inhibitor or vehicle control (DMSO) to the wells of a microplate. Subsequently, add the kinase/substrate mixture to each well and pre-incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing a mixture of non-radiolabeled ATP and [γ-32P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), allowing for substrate phosphorylation.

-

Reaction Termination and Separation: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-32P]ATP is washed away.

-

Detection and Data Analysis: Quantify the radioactivity on the filter membrane using a scintillation counter or a phosphorimager. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7]

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination

SPR is a label-free biophysical technique that allows for the real-time monitoring of molecular interactions, providing quantitative data on binding kinetics (association and dissociation rates) and affinity (Kd).

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte (e.g., (R)-3-Hydroxy Midostaurin) to a ligand (e.g., a purified kinase) that is immobilized on the chip.

Detailed Protocol:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified kinase solution in a low ionic strength buffer at a pH below its isoelectric point to promote covalent immobilization via primary amine groups.

-

Deactivate any remaining active esters on the surface by injecting ethanolamine.

-

A reference flow cell should be prepared in parallel, either left blank or with an irrelevant immobilized protein, to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Preparation: Prepare a series of precise dilutions of (R)-3-Hydroxy Midostaurin in a suitable running buffer (e.g., HBS-EP buffer). The concentration range should typically span from at least 10-fold below to 10-fold above the expected Kd. A blank buffer injection (zero analyte concentration) is also required.

-

Binding Measurement (Kinetic Analysis):

-

Inject the different concentrations of (R)-3-Hydroxy Midostaurin sequentially over the sensor chip surface at a constant flow rate.

-

Monitor the association phase in real-time as the analyte binds to the immobilized kinase.

-

After the association phase, switch back to the running buffer to monitor the dissociation phase.

-

-

Surface Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection cycle. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.

-

Data Analysis:

-

The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The corrected sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[8][9]

-

Signaling Pathways and Experimental Workflows

(R)-3-Hydroxy Midostaurin, similar to its parent compound, exerts its effects by inhibiting key signaling pathways that are often dysregulated in cancer. The following diagrams illustrate these pathways and a general workflow for kinase inhibitor profiling.

Signaling Pathway Diagrams

Caption: Simplified FLT3 signaling pathway and the inhibitory action of (R)-3-Hydroxy Midostaurin.

Caption: Overview of the KIT signaling cascade and its inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Methodological & Application

Application Notes and Protocols for (R)-3-Hydroxy Midostaurin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Hydroxy Midostaurin, also known as (R)-CGP52421, is a major active metabolite of Midostaurin (PKC412), a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FLT3 mutations and advanced systemic mastocytosis.[1] Formed in the liver by the CYP3A4 enzyme, this metabolite demonstrates significant biological activity, inhibiting key signaling pathways involved in cell proliferation and survival.[2] These application notes provide detailed protocols for investigating the cellular effects of (R)-3-Hydroxy Midostaurin in relevant cancer cell lines.

Mechanism of Action

(R)-3-Hydroxy Midostaurin, much like its parent compound, functions as a potent inhibitor of multiple protein kinases. Its primary targets include mutated and wild-type Fms-like tyrosine kinase 3 (FLT3), KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] The binding of (R)-3-Hydroxy Midostaurin to the ATP-binding site of these kinases prevents their autophosphorylation and subsequent activation of downstream signaling cascades. Key pathways affected include the JAK/STAT, PI3K/AKT/mTOR, and RAS/RAF/MEK pathways, which are critical for cell cycle progression and the inhibition of apoptosis. In Ba/F3 cells expressing the FLT3-ITD mutation, the metabolite has been shown to inhibit FLT3 signaling and induce apoptosis.[1]

Quantitative Data Summary

The following tables summarize the reported in vitro activity of (R)-3-Hydroxy Midostaurin and its epimeric mixture against various cancer-relevant kinases and cell lines.

| Target Kinase/Cell Line | Parameter | Value (nM) | Notes |

| FLT3-ITD mutant | IC50 | 200-400 | [2] |

| FLT3-D835Y mutant | IC50 | 200-400 | [2] |

| Tel-PDGFRβ BaF3 cells | GI50 | 63 | Data for epimeric mixture.[2] |

| KIT D816V BaF3 cells | GI50 | 320 | Data for epimeric mixture.[2] |

| FLT3-ITD BaF3 cells | GI50 | 650 | Data for epimeric mixture.[2] |

Table 1: Inhibitory Activity of (R)-3-Hydroxy Midostaurin and its Epimeric Mixture.

Experimental Protocols

These protocols are designed for AML cell lines known to be sensitive to FLT3 inhibitors, such as Ba/F3 cells engineered to express human FLT3-ITD and the human AML cell line MOLM-13.

Cell Culture

a. Ba/F3-FLT3-ITD Cell Line:

-

Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Split saturated cultures 1:10 every 3 days, seeding at approximately 1-3 x 10^5 cells/mL. These cells are grown in suspension.

b. MOLM-13 Cell Line:

-

Media: RPMI-1640 medium containing 10% (v/v) fetal bovine serum and 1% penicillin/streptomycin.

-

Culture Conditions: Culture at 37°C in a 5% CO2 incubator.

-

Subculture: Seed at approximately 1.0 x 10^6 cells/mL and split saturated cultures 1:2 to 1:3 every 2-3 days. Maintain cell density between 0.4-2.0 x 10^6 cells/mL. These cells also grow in suspension.

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of (R)-3-Hydroxy Midostaurin on the viability of leukemia cell lines.

Materials:

-

Ba/F3-FLT3-ITD or MOLM-13 cells

-

Complete culture medium

-

(R)-3-Hydroxy Midostaurin (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells at a density of 5,000 cells/well in 100 µL of complete culture medium in a 96-well plate.

-

Prepare serial dilutions of (R)-3-Hydroxy Midostaurin in culture medium. A suggested concentration range is 10 nM to 10 µM. Include a vehicle control (DMSO).

-

Add 100 µL of the diluted compound or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Protein Phosphorylation

This protocol is to assess the inhibitory effect of (R)-3-Hydroxy Midostaurin on the phosphorylation of downstream signaling proteins like STAT5 and ERK.

Materials:

-

Ba/F3-FLT3-ITD or MOLM-13 cells

-

(R)-3-Hydroxy Midostaurin

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of (R)-3-Hydroxy Midostaurin (e.g., 100 nM, 500 nM, 1 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control.

-

Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Concluding Remarks

These protocols provide a framework for the in vitro characterization of (R)-3-Hydroxy Midostaurin. Researchers should optimize conditions such as cell density, treatment duration, and antibody concentrations for their specific experimental setup. The provided data and methodologies will aid in the further investigation of this important metabolite and its potential role in cancer therapy.

References

Application Notes and Protocols for (R)-3-Hydroxy Midostaurin in Cellular Kinase Assays

Introduction

(R)-3-Hydroxy Midostaurin, also known as (R)-CGP52421, is a major active metabolite of Midostaurin (PKC412), a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis (SM).[1][2][3] Midostaurin is metabolized in the liver by the CYP3A4 enzyme into two primary active metabolites: (R)-3-Hydroxy Midostaurin and CGP62221.[1][4][5] Understanding the activity profile of these metabolites is crucial for comprehending the overall clinical efficacy, pharmacodynamics, and potential resistance mechanisms associated with the parent drug.

These application notes provide detailed protocols for utilizing (R)-3-Hydroxy Midostaurin in common cellular kinase assays to evaluate its inhibitory activity, particularly against oncogenic kinases such as FLT3.

Mechanism of Action and Target Signaling Pathways

(R)-3-Hydroxy Midostaurin, like its parent compound, functions as an ATP-competitive inhibitor of a range of protein kinases.[5] Its primary targets include key drivers of oncogenesis in hematological malignancies. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction pathways that control cell proliferation, survival, and differentiation.[6]

Key signaling targets include:

-

FLT3: A receptor tyrosine kinase frequently mutated in AML. Constitutively active FLT3 mutants, such as those with internal tandem duplications (FLT3-ITD), drive uncontrolled cell growth.[3][6][7] (R)-3-Hydroxy Midostaurin has been shown to potently inhibit FLT3-ITD signaling.[1][4]

-

KIT: A receptor tyrosine kinase often mutated in systemic mastocytosis and some AML subtypes.[6][8] While the parent compound Midostaurin effectively inhibits KIT, studies suggest (R)-3-Hydroxy Midostaurin is less effective at blocking KIT phosphorylation and proliferation in neoplastic mast cells.[8][9]

-

Spleen Tyrosine Kinase (SYK): A non-receptor tyrosine kinase implicated in AML pathogenesis and resistance to FLT3 inhibitors.[7][10] Midostaurin and its metabolites are known to target SYK.[10]

-

Protein Kinase C (PKC): A family of serine/threonine kinases that were the original targets for which Midostaurin was developed.[7][11]

Below is a diagram illustrating the inhibitory action of (R)-3-Hydroxy Midostaurin on the FLT3 signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ashpublications.org [ashpublications.org]

- 3. What is Midostaurin used for? [synapse.patsnap.com]

- 4. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 7. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R)-3-Hydroxy Midostaurin in In Vivo Xenograft Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Hydroxy Midostaurin, also known as CGP52421, is a major and pharmacologically active metabolite of Midostaurin (PKC412), a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis (SM).[1][2][3][4] Midostaurin and its metabolites, including (R)-3-Hydroxy Midostaurin, exert their therapeutic effects by targeting several protein kinases implicated in oncogenesis, most notably FLT3 and KIT.[1][4][5][6] Understanding the in vivo efficacy of (R)-3-Hydroxy Midostaurin is crucial for elucidating the overall therapeutic profile of Midostaurin, as this metabolite has a significantly longer plasma half-life than the parent compound.[2][7][8]

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies to evaluate the anti-tumor activity of (R)-3-Hydroxy Midostaurin. The protocols are based on established methodologies for xenograft models of AML and SM, adapted to the specific properties of this metabolite.

Mechanism of Action and Signaling Pathways

(R)-3-Hydroxy Midostaurin, as an active metabolite of Midostaurin, inhibits a range of protein kinases. Its primary targets relevant to xenograft studies in AML and SM are the receptor tyrosine kinases FLT3 and KIT.

-

FLT3 Inhibition: In a significant subset of AML patients, mutations in the FLT3 gene lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells. (R)-3-Hydroxy Midostaurin inhibits the kinase activity of both wild-type and mutated FLT3, thereby blocking downstream signaling pathways critical for tumor cell growth.[6]

-

KIT Inhibition: Activating mutations in the KIT gene, particularly the D816V mutation, are a hallmark of systemic mastocytosis, driving the abnormal growth and accumulation of mast cells. (R)-3-Hydroxy Midostaurin targets the kinase activity of KIT, offering a therapeutic avenue for this disease.[5]

The inhibition of these kinases by (R)-3-Hydroxy Midostaurin disrupts downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

While specific in vivo efficacy data for exogenously administered (R)-3-Hydroxy Midostaurin is limited, the following tables summarize the in vitro potency of this metabolite and the in vivo efficacy of its parent compound, Midostaurin, in relevant xenograft models. This information can guide the design of studies for (R)-3-Hydroxy Midostaurin.

Table 1: In Vitro Potency of (R)-3-Hydroxy Midostaurin (CGP52421)

| Target/Cell Line | Assay Type | IC50/GI50 | Reference |

| FLT3-ITD mutant | Kinase Assay | 200-400 nM | [3] |

| FLT3 D835Y mutant | Kinase Assay | 200-400 nM | [3] |

| Tel-PDGFRβ BaF3 cells | Proliferation Assay | 63 nM | [3] |

| KIT D816V BaF3 cells | Proliferation Assay | 320 nM | [3] |

| FLT3-ITD BaF3 cells | Proliferation Assay | 650 nM | [3] |

Table 2: In Vivo Efficacy of Midostaurin in AML Xenograft Models

| Cell Line | Mouse Strain | Treatment Regimen | Key Outcomes | Reference |

| SKNO-1-luc+ | Not Specified | Midostaurin (dose not specified) | Antitumor activity observed | [9] |

| OCI-AML3-luc+ | Not Specified | Midostaurin (80 mg/kg and 100 mg/kg) | Antitumor activity observed | [9] |

| MOLM13-Luc | NSG | AMG 925 (FLT3/CDK4 inhibitor) 12.5, 25, 37.5 mg/kg BID for 10 days | Dose-dependent tumor growth inhibition (71% to 99.7%) | [10] |

Experimental Protocols

The following are detailed, exemplary protocols for in vivo xenograft studies with (R)-3-Hydroxy Midostaurin.

Note: As there are no established in vivo dosing regimens for exogenously administered (R)-3-Hydroxy Midostaurin, initial dose-ranging studies are highly recommended. The provided dosages are hypothetical and should be optimized based on tolerability and efficacy in pilot experiments.

Protocol 1: Subcutaneous Xenograft Model for FLT3-mutated AML

This protocol describes the establishment of a subcutaneous tumor model using an AML cell line harboring an FLT3 mutation.

Materials:

-

Cell Line: FLT3-mutated AML cell line (e.g., MV4-11, MOLM-13).

-

Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID, NSG).

-

(R)-3-Hydroxy Midostaurin: Purity >98%.

-

Vehicle: Appropriate solvent for in vivo administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

-

Culture Medium: RPMI-1640 with 10% FBS and 1% penicillin-streptomycin.

-

Matrigel: (Optional, for improved tumor take rate).

-

Calipers: For tumor measurement.

-

Sterile syringes and needles.

Procedure:

-

Cell Culture: Culture AML cells in the recommended medium to ~80% confluency.

-

Cell Implantation:

-

Harvest cells and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100-200 µL.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Administration:

-

Prepare a stock solution of (R)-3-Hydroxy Midostaurin in a suitable vehicle.

-

Administer the compound or vehicle control to the respective groups via oral gavage or intraperitoneal injection. A starting dose could be in the range of 25-50 mg/kg, administered once or twice daily. This needs to be determined empirically.